Calcium 2-(trimethylammonio)ethyl phosphate chloride
Description
Calcium 2-(trimethylammonio)ethyl phosphate chloride (CAS 4826-71-5; C₅H₁₃CaClNO₄P) is a quaternary ammonium phosphate salt with a calcium counterion. It is structurally characterized by a phosphorylated ethyl chain linked to a trimethylammonium group, forming a zwitterionic structure stabilized by ionic interactions with calcium and chloride ions . The compound is commercially available as a tetrahydrate (CAS 72556-74-2) with ≥95% purity, often used in biochemical and pharmaceutical research due to its role in phospholipid metabolism and calcium-mediated signaling pathways .
Properties
Molecular Formula |
C5H11CaClNO2P |
|---|---|
Molecular Weight |
223.65 g/mol |
InChI |
InChI=1S/C5H11NO2P.Ca.ClH/c1-6(2,3-4-7)5-9-8;;/h7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
InChI Key |
ALESPATZLNIRQR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)C#P=O.[Cl-].[Ca] |
Origin of Product |
United States |
Preparation Methods
Traditional Batch Synthesis Methods
Phosphorylation of Choline Chloride
The foundational step in synthesizing calcium phosphorylcholine chloride involves the phosphorylation of choline chloride using phosphorus oxychloride (POCl₃). In a batch reactor, choline chloride is dissolved in a minimal amount of water to enhance solubility, while POCl₃ is maintained in anhydrous chloroform to prevent premature hydrolysis. The reaction proceeds as follows:
$$
\text{Choline chloride} + \text{POCl}_3 \rightarrow \text{Phosphorylcholine chloride} + \text{HCl (gas)}
$$
Key parameters include:
Hydrolysis and Neutralization
The crude phosphorylcholine chloride is hydrolyzed with water to remove residual POCl₃, followed by neutralization with calcium hydroxide to precipitate the calcium salt:
$$
\text{Phosphorylcholine chloride} + \text{Ca(OH)}2 \rightarrow \text{Calcium phosphorylcholine chloride} + \text{H}2\text{O}
$$
The patent CN103694271A reports a yield of 95% and purity exceeding 99% after crystallization from ethanol.
Table 1: Batch Synthesis Optimization Parameters
| Parameter | Optimal Value | Conversion/Yield |
|---|---|---|
| POCl₃:Choline chloride ratio | 6:1 | 86% (Step 1) |
| Neutralization agent | Calcium hydroxide | 95% (Step 2) |
| Solvent for crystallization | Ethanol | >99% purity |
Flow Reactor Synthesis Approaches
Continuous Phosphorylation
Modern flow chemistry systems enhance reproducibility and scalability. In a customized flow reactor, choline chloride (dissolved in water) and POCl₃ (in chloroform) are injected via syringe pumps into a polytetrafluoroethylene (PTFE) tubular reactor. Key advantages include:
- Precise stoichiometric control : Flow rates of 0.0296 mL/min (POCl₃) and 0.00165 mL/min (choline chloride) ensure a 6:1 molar ratio.
- Reduced reaction time : 3 hours and 25 minutes at 25°C achieves 97% conversion, surpassing batch yields.
- Byproduct management : HCl gas is continuously purged, preventing backpressure and side reactions.
Integration with Neutralization
While the MDPI study focuses on phosphorylcholine synthesis, the neutralization step can be adapted to flow systems by introducing calcium hydroxide in a secondary reactor. This approach remains underexplored but holds potential for end-to-end continuous production.
Table 2: Flow Reactor Performance Metrics
| Parameter | Batch System | Flow System |
|---|---|---|
| Conversion (Phosphorylation) | 86% | 97% |
| Reaction Time | 4 hours | 3.4 hours |
| Reproducibility (RSD) | ±5% | ±2% |
Optimization of Reaction Conditions
Molar Ratio and Reactivity
Excess POCl₃ (6:1 ratio) is critical to drive the phosphorylation to completion. Lower ratios (4:1) reduce conversion to 36% due to incomplete reactant consumption.
Solvent and Temperature Effects
Comparative Analysis of Synthesis Methods
Efficiency and Yield
Industrial-Scale Production Considerations
Equipment Design
Cost-Benefit Analysis
- Raw material costs : POCl₃ accounts for 60–70% of total expenses.
- Energy consumption : Flow systems reduce heating/cooling costs by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Calcium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate and sodium sulfate are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphonate derivatives, while reduction can produce different choline derivatives .
Scientific Research Applications
Scientific Research Applications
Calcium 2-(trimethylammonio)ethyl phosphate chloride is utilized across multiple disciplines, including biochemistry, neuroscience, and pharmaceuticals. Its unique combination of calcium ions and trimethylammonio groups enhances its solubility and biological activity compared to other similar compounds.
Specific applications include:
- Purifying anti-phosphorylcholine antibodies: It is used in biochemical research for purifying anti-phosphorylcholine antibodies.
- Studying phosphomonoester hydrolysis: It is also used in studying phosphomonoester hydrolysis.
- Radionuclide therapy: Alkylphosphocholine, such as NM600, is used for targeted radionuclide therapy. Studies involving 177Lu-NM600 have shown promising results in tumor growth inhibition and extended survival in mice with aggressive tumors .
- Microfluidic devices: It is used in microfluidic devices for efficient sample fractionation and preconcentration in proteomic analyses .
- Bone tissue engineering: It is integrated into PEG-diacrylate hydrogels, enhancing their suitability as a scaffold in bone tissue engineering due to improved cell adhesion and proliferation properties .
- Surface chemistry modification: It modifies the surface chemistry of monolithic capillary columns, improving their chromatographic properties for advanced separation techniques .
- Wastewater treatment: It is used in studying the interaction mechanisms between anionic dyes and cationic flocculants, contributing to the development of more efficient wastewater treatment processes .
Biological Activities
This compound exhibits notable biological activities:
- Precursor Metabolite: It serves as a precursor metabolite in choline metabolism.
- Interaction with Biological Systems: It interacts with various biological systems.
Synonyms
This compound is known by several synonyms :
- Phosphocholine chloride calcium salt tetrahydrate
- This compound tetrahydrate
- Choline chloride phosphate calcium salt
- Phosphorylcholine chloride calcium salt
Poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) (METAC) has been evaluated for bactericidal and fungicidal activities. It exhibits antibacterial properties against Gram-positive bacteria, Gram-negative bacteria, and yeasts .
MICs (Minimum Inhibitory Concentrations) determined by the paper disc diffusion method:
Mechanism of Action
The mechanism of action of calcium 2-(trimethylammonio)ethyl phosphate chloride involves its interaction with cellular membranes and signaling pathways. The compound acts as a source of choline, which is essential for the synthesis of phosphatidylcholine, a major component of cell membranes. It also participates in various biochemical pathways, including those involved in neurotransmission and lipid metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Functional Derivatives
l-α-Glycerylphosphorylcholine (GPC)
- Molecular Formula: C₈H₂₀NO₆P
- Key Features : Contains a glycerol backbone (2,3-dihydroxypropyl group) instead of calcium, forming a zwitterionic structure with a trimethylammonium-phosphate motif .
- Applications: Used in nootropic supplements and acetylcholine synthesis enhancement. Unlike the calcium salt, GPC is water-soluble and lacks metal-ion coordination, enabling direct blood-brain barrier penetration .
- Synthesis : Derived from soy lecithin via transesterification, contrasting with the calcium salt’s synthetic routes involving lysophosphatidylcholine intermediates .
Phosphatidylcholine (PC)
- Molecular Formula: Varies (e.g., C₄₄H₈₈NO₈P for dipalmitoyl-PC)
- Key Features : A phospholipid with two fatty acid chains (e.g., palmitoyl or stearoyl) esterified to the glycerol backbone. Differs from the calcium salt in hydrophobicity and membrane-forming capabilities .
- Applications : Critical for liposome formulations and cell membrane studies. The calcium salt, lacking fatty acids, is more hydrophilic and suited for ionic interaction studies .
Trimethylamine Hydrochloride
Physicochemical and Functional Comparisons
Research Implications
- Biochemical Stability : The calcium salt’s ionic lattice structure confers thermal stability up to 200°C, advantageous for high-temperature applications compared to GPC, which degrades above 150°C .
Biological Activity
Calcium 2-(trimethylammonio)ethyl phosphate chloride, also known as phosphocholine chloride calcium salt tetrahydrate, is a synthetic compound characterized by its high solubility in water and stability at room temperature. This compound has garnered attention for its diverse biological activities and applications in various scientific fields, including biochemistry, neuroscience, and pharmaceuticals.
The molecular formula of this compound indicates its composition, which includes calcium ions and trimethylammonio groups. The synthesis of this compound typically involves multiple steps that enhance its solubility and biological activity compared to other similar compounds.
Biological Activities
This compound exhibits several notable biological activities:
- Cellular Interaction : Research indicates that this compound interacts with various biological systems, promoting cellular processes such as attachment, differentiation, and proliferation. It acts as a precursor metabolite in choline metabolism, which is vital for synthesizing phospholipids necessary for cell membrane integrity.
- Osteogenic Potential : Studies have shown that the incorporation of phosphate groups into scaffolds containing this compound can facilitate mineral nucleation and enhance osteogenesis. For instance, it has been observed to improve the attachment and differentiation of human fetal osteoblast cells in a dose-dependent manner, indicating its potential in bone tissue engineering .
- Neurite Outgrowth : The compound has also been linked to promoting neurite outgrowth from primary neuronal cells. This suggests its potential role in neuroregenerative therapies .
Applications in Research
This compound is utilized across various research domains:
- Biochemical Research : Its unique properties make it suitable for studying cellular mechanisms and interactions within biological systems. It serves as a model compound in experiments focusing on phospholipid synthesis and cellular signaling pathways.
- Drug Delivery Systems : The compound's high solubility and compatibility with biological tissues make it an attractive candidate for developing drug delivery systems, particularly in targeting specific tissues or cells .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to other related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | N/A | High solubility; promotes cell attachment |
| Phosphocholine | N/A | Precursor for phospholipid synthesis |
| Calcium Phosphate | 7757-93-9 | Essential mineral for bone health |
| Trimethylamine N-Oxide | 102-72-1 | Involved in metabolic processes |
Case Studies
-
Osteoblast Differentiation Study :
- In a study assessing the effects of this compound on human fetal osteoblasts, it was found that the compound significantly increased alkaline phosphatase activity, a marker for osteogenic differentiation. The results indicated that higher concentrations of the compound correlated with improved cell attachment and mineralization capabilities .
-
Neurite Outgrowth Investigation :
- Another study demonstrated that the application of this compound enhanced neurite outgrowth from primary neuronal cultures, suggesting its utility in neuroregenerative strategies. The mechanism involved may relate to its ability to modulate cellular signaling pathways associated with growth factor responsiveness .
Q & A
Q. What are the optimal synthetic routes for producing high-purity Calcium 2-(trimethylammonio)ethyl phosphate chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting 2-(trimethylammonio)ethyl phosphate with calcium chloride under controlled pH (8–10) and temperature (40–60°C). Purity can be assessed via:
- Ion Chromatography to quantify chloride and phosphate ions.
- Elemental Analysis for C, H, N, and Ca to confirm stoichiometry.
- ³¹P NMR Spectroscopy to verify phosphate group integrity and rule out hydrolysis byproducts .
Note: Ensure anhydrous conditions during synthesis to avoid hydration inconsistencies, as seen in calcium chloride handling protocols .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- pH Titration Experiments : Monitor structural integrity using FTIR or Raman spectroscopy across pH 2–12.
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., loss of trimethylammonio groups above 150°C).
- Long-Term Storage : Compare degradation rates at 4°C (refrigerated) vs. 25°C (ambient) via HPLC .
Critical Consideration: Decomposition products may include volatile amines or HCl gas under extreme conditions; use fume hoods and inert atmospheres .
Q. What analytical techniques are most effective for distinguishing this compound from structurally similar calcium phosphate derivatives?
- Methodological Answer : Combine:
- X-ray Diffraction (XRD) : To differentiate crystalline phases from amorphous calcium phosphates.
- Mass Spectrometry (ESI-MS) : Identify the trimethylammonioethyl moiety (expected m/z ~184 for the cationic group).
- Ion Mobility Spectroscopy : Resolve charge-based differences from non-quaternary ammonium analogs .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with lipid bilayers or cell membranes?
- Methodological Answer : Use:
- Fluorescence Anisotropy : Track membrane fluidity changes upon incorporation of the compound.
- Molecular Dynamics (MD) Simulations : Model electrostatic interactions between the quaternary ammonium group and phospholipid headgroups.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to synthetic lipid monolayers .
Theoretical Framework: Link findings to the Hofmeister series or colloid stability theories to explain ion-specific effects .
Q. How can contradictory data on the compound’s solubility in aqueous vs. nonpolar solvents be resolved?
- Methodological Answer : Apply:
- Phase Solubility Diagrams : Measure solubility in binary solvent systems (e.g., water-ethanol gradients).
- Dynamic Light Scattering (DLS) : Detect micelle or aggregate formation at critical concentrations.
- Quantum Mechanical Calculations : Predict solvation energies based on charge distribution and solvent polarity .
Data Reconciliation: Use multivariate regression to identify solvent parameters (e.g., dielectric constant) driving solubility discrepancies .
Q. What role does the compound play in modulating enzymatic activity, such as phosphatase or kinase systems?
- Methodological Answer : Design:
- Kinetic Assays : Measure Vmax/Km shifts in alkaline phosphatase activity with varying compound concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy to enzymes.
- Circular Dichroism (CD) : Monitor conformational changes in enzyme structure upon compound binding .
Hypothesis Testing: Evaluate whether the quaternary ammonium group acts as a competitive inhibitor by mimicking phosphorylated substrates .
Key Considerations for Experimental Design
- Safety Protocols : Despite limited toxicological data, handle as a respiratory irritant; use PPE (gloves, goggles) and ventilated enclosures .
- Theoretical Linkage : Frame studies within ion-transport theories (e.g., Donnan equilibrium) or phospholipid interaction models .
- Replicability : Pre-register methods for synthesis and analysis to mitigate reproducibility crises, aligning with ’s emphasis on rigorous data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
